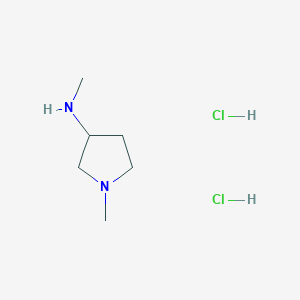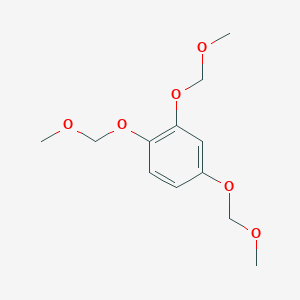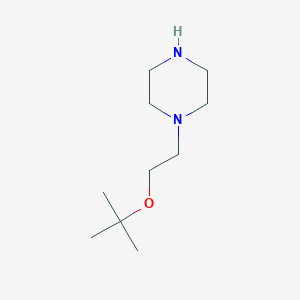
3-(4-甲氧基苯基)-2-甲基丙-1-醇
描述
科学研究应用
抗癌研究
该化合物因其在抗癌药物发现方面的潜力而受到研究。 它的类似物,特别是查耳酮衍生物,对MCF-7等癌细胞系表现出强烈的细胞毒性活性,表明它有望成为抗癌药物的候选药物 .
有机合成
在有机化学中,该化合物用作合成各种杂化化合物的先驱。 例如,它已被用于创建查耳酮-水杨酸酯杂化物,这些杂化物因其生物活性而受到关注 .
计算化学
该化合物的结构和活性已通过分子对接和MD模拟等计算方法进行探索。 这些研究有助于预测其与生物靶标(如雌激素受体)的相互作用,这对药物设计至关重要 .
抗氧化特性
该化合物的衍生物,如醚和酯反式阿魏酸衍生物,表现出抗氧化作用。 这种特性对于开发治疗氧化应激相关疾病的方法很重要.
腐蚀抑制
一些研究表明,3-(4-甲氧基苯基)-2-甲基丙-1-醇的衍生物可以有效用作腐蚀抑制剂。 这种应用在工业环境中保护金属免受腐蚀非常有价值.
合成化学
该化合物及其衍生物已用于合成化学中的选择性水解反应。 这种应用在控制条件下选择性去除酯基特别有用.
作用机制
Target of Action
The compound “3-(4-Methoxyphenyl)-2-methylpropan-1-ol” is a synthetic derivative that has been found to target the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The compound interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in pro-inflammatory responses
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the downstream signaling events that lead to pro-inflammatory responses . This can have a significant impact on diseases where inflammation plays a key role, such as Rheumatoid Arthritis .
Pharmacokinetics
Similar compounds have been shown to undergo rapid metabolism and wide tissue distribution
Result of Action
The primary result of the compound’s action is the inhibition of pro-inflammatory responses . This is achieved by inhibiting the activation of STAT3 and disrupting its downstream signaling . This can lead to a reduction in the symptoms of diseases characterized by inflammation, such as Rheumatoid Arthritis .
Action Environment
The action of “3-(4-Methoxyphenyl)-2-methylpropan-1-ol” can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
3-(4-Methoxyphenyl)-2-methylpropan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of phenolic compounds. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and the overall biochemical pathways . Additionally, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol may act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity and the biochemical reactions they mediate.
Cellular Effects
The effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the STAT3 signaling pathway, which is involved in cell growth and differentiation . By inhibiting or activating specific signaling pathways, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol can alter cellular responses, leading to changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol over time are important factors to consider in laboratory settings. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that the effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol can change over time, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-(4-Methoxyphenyl)-2-methylpropan-1-ol is involved in various metabolic pathways, including those related to the metabolism of phenolic compounds. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells and tissues. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential effects on physiological processes.
Transport and Distribution
The transport and distribution of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with other biomolecules and its overall biochemical effects
属性
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSKKFTJPQADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300787 | |
| Record name | 4-Methoxy-β-methylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64506-21-4 | |
| Record name | 4-Methoxy-β-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64506-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-β-methylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, 4-methoxy-β-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 2-[4-(benzyloxy)phenyl]benzoate](/img/structure/B1369355.png)


![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)
